molecular formula C6H9N3O2 B12619398 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide CAS No. 918814-23-0

5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B12619398
CAS No.: 918814-23-0
M. Wt: 155.15 g/mol
InChI Key: DDNLHMQENOBTMA-UHFFFAOYSA-N
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Description

5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method includes the reaction of an amidoxime with an ester or acid chloride in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups enhances its lipophilicity and potential for interaction with biological targets .

Properties

CAS No.

918814-23-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-3-4-8-5(9-11-4)6(10)7-2/h3H2,1-2H3,(H,7,10)

InChI Key

DDNLHMQENOBTMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C(=O)NC

Origin of Product

United States

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